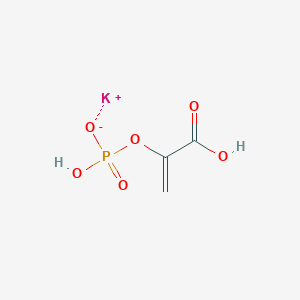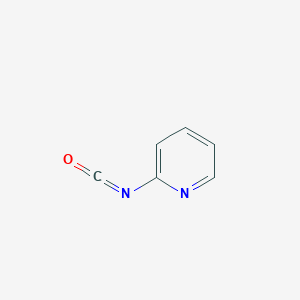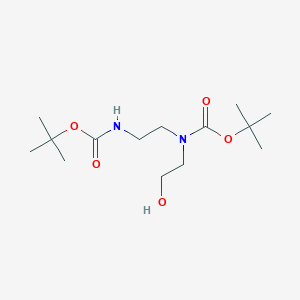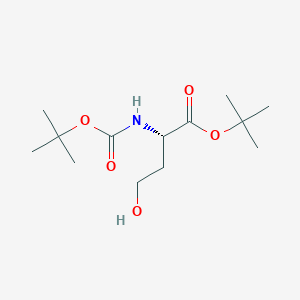
m-Aminobenzamidine dihydrochloride
説明
M-Aminobenzamidine dihydrochloride, also known as 4-Aminobenzamidine dihydrochloride, is a BioReagent suitable for fluorescence . It has a molecular weight of 208.09 . It is used as a reagent for organic synthesis and as a valuable tool for investigating enzyme kinetics .
Molecular Structure Analysis
The molecular formula of m-Aminobenzamidine dihydrochloride is C7H9N3·2HCl . The InChI key is GHEHNICLPWTXJC-UHFFFAOYSA-N .Chemical Reactions Analysis
M-Aminobenzamidine dihydrochloride can be used to synthesize various compounds. It has been used in the synthesis of orally active fibrinogen receptor antagonists based on benzamidines, benzamidine derivatives that are selective and potent serine protease inhibitors, and novel pyrrolo [3,2-c] quinolines that are structural analogs of topoisomerase inhibitors .Physical And Chemical Properties Analysis
M-Aminobenzamidine dihydrochloride is a fine crystalline powder . It has a melting point of over 300°C . It is stable under normal conditions .科学的研究の応用
Photopharmacology
Application Summary
In the field of photopharmacology, “m-Aminobenzamidine dihydrochloride” is used in the development of photoswitchable drugs . These are drugs whose activity can be controlled using light, allowing for precise spatial and temporal control over their effects .
Methods of Application
The drug is designed with a molecular photoswitch, which changes its structure when irradiated with light of a specific wavelength . This change in structure influences the drug’s interaction with its target, modulating its biological activity .
Results and Outcomes
In a study, small-molecule- and peptide-based inhibitors of trypsin were developed to understand how photoswitchable drugs interact with their biological targets . The best peptidic inhibitor displayed a more than fivefold difference in inhibitory activity between isomeric states . This significant structural change in critical binding motifs upon irradiation is essential for maximizing the difference in biological activity between isomeric states .
Protease Inhibition
Application Summary
“m-Aminobenzamidine dihydrochloride” is a strong trypsin inhibitor . Trypsin is a serine protease, an enzyme that cleaves peptide bonds in proteins. By inhibiting trypsin, “m-Aminobenzamidine dihydrochloride” can be used to study the role of trypsin in various biological processes .
Methods of Application
The compound is typically added to a solution containing trypsin, where it binds to the active site of the enzyme and prevents it from cleaving peptide bonds .
Results and Outcomes
The inhibition of trypsin can help to preserve proteins in a sample, preventing them from being broken down. This is particularly useful in research settings, where it is often necessary to analyze proteins in their intact form .
Cancer Research
Application Summary
“m-Aminobenzamidine dihydrochloride” has been shown to inhibit the growth of human prostate tumors in SCID mice . This suggests that it may have potential applications in cancer research .
Methods of Application
In this context, “m-Aminobenzamidine dihydrochloride” would be administered to mice with prostate tumors, and the effects on tumor growth would be monitored over time .
Results and Outcomes
The compound was found to inhibit tumor growth, suggesting that it may interfere with some aspect of tumor biology . Further research would be needed to fully understand the mechanisms involved .
Urokinase Type Plasminogen Activator (uPA) Inhibition
Application Summary
“m-Aminobenzamidine dihydrochloride” acts as a relatively weak urokinase type plasminogen activator (uPA) inhibitor . uPA is a serine protease that plays a role in tissue remodeling and cell migration. By inhibiting uPA, “m-Aminobenzamidine dihydrochloride” can be used to study these biological processes .
Methods of Application
The compound is typically added to a solution containing uPA, where it binds to the active site of the enzyme and prevents it from activating plasminogen .
Results and Outcomes
The inhibition of uPA can help to understand its role in tissue remodeling and cell migration, which are critical processes in wound healing and cancer metastasis .
Synthesis of Novel Compounds
Application Summary
“m-Aminobenzamidine dihydrochloride” can be used to synthesize novel compounds, such as benzamidine derivatives that are selective and potent serine protease inhibitors, and pyrrolo [3,2-c] quinolines that are structural analogs of topoisomerase inhibitors such as coralyne and fagaronine .
Methods of Application
The compound is used as a starting material in the synthesis of these novel compounds. The specific synthetic procedures would depend on the desired end product .
Results and Outcomes
The synthesized compounds can be used for further biological studies. For example, the benzamidine derivatives can be used to study serine proteases, while the pyrrolo [3,2-c] quinolines can be used to study topoisomerases .
Safety And Hazards
特性
IUPAC Name |
3-aminobenzenecarboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.2ClH/c8-6-3-1-2-5(4-6)7(9)10;;/h1-4H,8H2,(H3,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFMMMVFFYPIEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958337 | |
| Record name | 3-Aminobenzene-1-carboximidamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Aminobenzamidine dihydrochloride | |
CAS RN |
37132-68-6 | |
| Record name | m-Aminobenzamidine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037132686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminobenzene-1-carboximidamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-aminobenzamidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,4-Dioxaspiro[4.5]decan-7-one](/img/structure/B52825.png)











